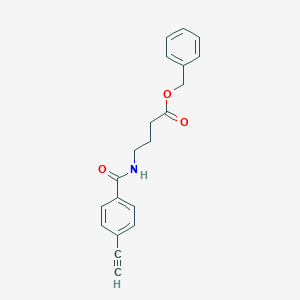
tert-Butyl 3-(4-azidobenzamido)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-(4-azidobenzamido)propanoate: is an organic compound that features a tert-butyl ester group, a propanoate backbone, and an azidobenzamido moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(4-azidobenzamido)propanoate typically involves the following steps:
Formation of the azidobenzamido group: This can be achieved by reacting 4-aminobenzoic acid with sodium azide in the presence of a suitable catalyst.
Esterification: The resulting 4-azidobenzoic acid is then esterified with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid to form tert-butyl 4-azidobenzoate.
Amidation: Finally, the tert-butyl 4-azidobenzoate is reacted with 3-aminopropanoic acid under suitable conditions to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions:
Substitution Reactions: The azido group in tert-Butyl 3-(4-azidobenzamido)propanoate can undergo nucleophilic substitution reactions, often leading to the formation of amines or other substituted derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, DMF (Dimethylformamide) as a solvent.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Cycloaddition: Copper(I) catalysts, suitable alkyne partners.
Major Products:
Amines: From reduction of the azido group.
Triazoles: From cycloaddition reactions.
科学的研究の応用
Chemistry:
Click Chemistry: tert-Butyl 3-(4-azidobenzamido)propanoate is used in click chemistry for the synthesis of triazoles, which are important in drug discovery and materials science.
Biology:
Bioconjugation: The azido group allows for bioconjugation with various biomolecules, facilitating the study of biological processes.
Medicine:
Drug Development: The compound’s ability to form stable triazoles makes it a valuable intermediate in the synthesis of pharmaceuticals.
Industry:
Materials Science: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which tert-Butyl 3-(4-azidobenzamido)propanoate exerts its effects largely depends on the specific reactions it undergoes. For example, in click chemistry, the azido group reacts with alkynes to form triazoles through a 1,3-dipolar cycloaddition mechanism. This reaction is catalyzed by copper(I) ions, which facilitate the formation of the triazole ring.
類似化合物との比較
tert-Butyl 3-(4-chlorobenzamido)propanoate: Similar structure but with a chlorobenzamido group instead of an azidobenzamido group.
tert-Butyl 3-(3-aminopropoxy)propanoate: Contains an aminopropoxy group instead of an azidobenzamido group.
Uniqueness:
- The presence of the azido group in tert-Butyl 3-(4-azidobenzamido)propanoate makes it particularly useful in click chemistry and bioconjugation applications, setting it apart from similar compounds that lack this functional group.
特性
IUPAC Name |
tert-butyl 3-[(4-azidobenzoyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-14(2,3)21-12(19)8-9-16-13(20)10-4-6-11(7-5-10)17-18-15/h4-7H,8-9H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXIIKBRVLZVSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzyl N-[1-[(E)-[(S)-tert-butylsulfinyl]iminomethyl]cyclopropyl]carbamate](/img/structure/B8177649.png)
![(NE,S)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8177652.png)
![(NE,S)-N-[(6-bromo-2-chloroquinolin-3-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8177653.png)










